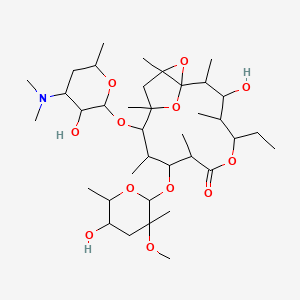
(8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide is a complex organic molecule known for its significant biological activity. It is commonly referred to as anhydroerythromycin A . This compound is a derivative of erythromycin, a well-known antibiotic used to treat various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anhydroerythromycin A involves multiple steps, starting from erythromycin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the dehydration process .
Industrial Production Methods
Industrial production of anhydroerythromycin A follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
Anhydroerythromycin A: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Anhydroerythromycin A: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its effects on bacterial cells and potential as an antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of anhydroerythromycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively stops bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Anhydroerythromycin A: is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Erythromycin: The parent compound, widely used as an antibiotic.
Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
These compounds share a similar macrolide structure but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
43179-91-5 |
|---|---|
Fórmula molecular |
C37H65NO12 |
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one |
InChI |
InChI=1S/C37H65NO12/c1-14-26-19(3)27(40)22(6)37-36(10,50-37)17-35(9,49-37)30(48-32-28(41)24(38(11)12)15-18(2)44-32)20(4)29(21(5)31(42)46-26)47-33-34(8,43-13)16-25(39)23(7)45-33/h18-30,32-33,39-41H,14-17H2,1-13H3 |
Clave InChI |
GVGMVYJQAPZKRR-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
SMILES canónico |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Sinónimos |
(8S,9S)-8,9-anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















